Cas no 5714-04-5 (Guanoxan Hemisulfate)

Guanoxan Hemisulfate Chemical and Physical Properties
Names and Identifiers
-
- Guanoxan
- 2-Gukanidinomethyl-1,4-benzodioxan
- Guanoxan Hemisulfate
- 1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)guanidine sulfate(2:1)
- Guanoxan sulfate
- (1,4-Benzodioxan-2-ylmethyl)guanidine sulfate
- (1,4-BENZODIOXAN-2-YL-METHYL)GUANIDINE SULPHATE (2:1)
- Guanoxan sulfate [USAN]
- CHEMBL1742462
- Guanoxan sulphate
- Guanidine, (2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-, sulfate (2:1)
- 5714-04-5
- AKOS016012004
- Envacar
- D04399
- GUANIDINE, (2,3-DIHYDRO-1,4-BENZODIOXIN-2-YLMETHYL)-, SULPHATE (2:1)
- A918361
- 3625-81-8
- Q27284630
- Guanoxan sulfate (USAN)
- GUanoxani Sulfas
- FT-0731457
- GUANOXAN SULFATE [MART.]
- bis(N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]guanidine); sulfuric acid
- (1,4-BENZODIOXAN-2-YL-METHYL)GUANIDINE SULFATE (2:1)
- GUANOXAN SULFATE [MI]
- 1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)guanidinesulfate(2:1)
- GUANOXAN SULFATE [WHO-DD]
- 1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)guanidine hemisulfate
- 2-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)guanidine;sulfuric acid
- N6IT80R85G
- NSC-108162
- BCP09573
- Envacar (TN)
- MFCD01724453
- (1,4-Benzodioxan-2-ylmethyl)guanidine; 2-(Guanidinomethyl)-1,4-benzodioxan Hemisulfate; Guanoxane; N-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]guanidine Hemisulfate
-
- MDL: MFCD01724453
- Inchi: InChI=1S/2C10H13N3O2.H2O4S/c2*11-10(12)13-5-7-6-14-8-3-1-2-4-9(8)15-7;1-5(2,3)4/h2*1-4,7H,5-6H2,(H4,11,12,13);(H2,1,2,3,4)
- InChI Key: NSGHAKPGHCNTPS-UHFFFAOYSA-N
- SMILES: NC(NCC1COC2=CC=CC=C2O1)=N.NC(NCC3COC4=CC=CC=C4O3)=N.O=S(O)(O)=O
Computed Properties
- Exact Mass: 512.16900
- Monoisotopic Mass: 512.169
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 8
- Hydrogen Bond Acceptor Count: 14
- Heavy Atom Count: 35
- Rotatable Bond Count: 6
- Complexity: 322
- Covalently-Bonded Unit Count: 3
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 249A^2
Experimental Properties
- Melting Point: 202.5 DEG C
- PSA: 243.70000
- LogP: 3.42880
Guanoxan Hemisulfate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | G839500-100mg |
Guanoxan Hemisulfate |
5714-04-5 | 100mg |
$ 1673.00 | 2023-09-07 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-337858-10 g |
GUanoxani Sulfas, |
5714-04-5 | 10g |
¥4,212.00 | 2023-07-11 | ||
A2B Chem LLC | AG64402-10mg |
GUANOXAN SULFATE |
5714-04-5 | 10mg |
$121.00 | 2024-04-19 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-337858-10g |
GUanoxani Sulfas, |
5714-04-5 | 10g |
¥4212.00 | 2023-09-05 | ||
A2B Chem LLC | AG64402-100mg |
GUANOXAN SULFATE |
5714-04-5 | 100mg |
$345.00 | 2024-04-19 | ||
abcr | AB539013-10mg |
1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)guanidine sulfate(2:1); . |
5714-04-5 | 10mg |
€133.40 | 2024-08-02 | ||
1PlusChem | 1P00E99U-10mg |
GUANOXAN SULFATE |
5714-04-5 | 10mg |
$117.00 | 2025-02-26 | ||
Chemenu | CM158590-1g |
1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)guanidine sulfate(21) |
5714-04-5 | 95% | 1g |
$*** | 2023-05-30 | |
Chemenu | CM158590-5g |
1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)guanidine sulfate(2:1) |
5714-04-5 | 95% | 5g |
$777 | 2021-06-08 | |
A2B Chem LLC | AG64402-250mg |
GUANOXAN SULFATE |
5714-04-5 | 250mg |
$521.00 | 2024-04-19 |
Guanoxan Hemisulfate Related Literature
-
Yafei Wang,Weiwei Chen,JiangKun Cao,Jianhua Xiao,Shanhui Xu,Mingying Peng J. Mater. Chem. C, 2019,7, 11824-11833
-
Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
-
Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
-
P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
Additional information on Guanoxan Hemisulfate
Introduction to Guanoxan Hemisulfate (CAS No. 5714-04-5)
Guanoxan Hemisulfate, a compound with the chemical formula corresponding to its CAS number 5714-04-5, is a derivative of guanidine that has garnered significant attention in the field of pharmaceutical research and development. This compound, specifically the hemisulfate salt form, exhibits unique pharmacological properties that make it a subject of interest for potential therapeutic applications.
The chemical structure of Guanoxan Hemisulfate incorporates a guanidine moiety, which is well-known for its biological activity. Guanidine derivatives have been extensively studied for their role in various physiological processes, including the modulation of cardiovascular function. The hemisulfate form of Guanoxan Hemisulfate enhances its solubility in aqueous solutions, making it more suitable for formulation into pharmaceutical products such as tablets, injections, and topical applications.
Recent research has highlighted the potential of Guanoxan Hemisulfate in the management of cardiovascular disorders. Studies have demonstrated that this compound can interact with specific enzymes and receptors involved in blood pressure regulation and heart rate control. For instance, preliminary findings suggest that Guanoxan Hemisulfate may inhibit the activity of phosphodiesterase enzymes, which play a crucial role in the relaxation of vascular smooth muscles. This mechanism could potentially lead to improved vasodilation and reduced blood pressure levels.
In addition to its cardiovascular effects, Guanoxan Hemisulfate has also been explored for its potential anti-inflammatory properties. Chronic inflammation is a key factor in the pathogenesis of various diseases, including atherosclerosis and rheumatoid arthritis. Experimental studies have shown that Guanoxan Hemisulfate can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). These findings suggest that this compound may have therapeutic benefits beyond its cardiovascular applications.
The pharmacokinetic profile of Guanoxan Hemisulfate is another area of interest. Research indicates that this compound exhibits moderate bioavailability upon oral administration and rapid absorption when administered intravenously. Its half-life in the bloodstream is relatively short, which may necessitate frequent dosing or alternative delivery methods to maintain therapeutic levels. However, studies are ongoing to optimize formulations that could enhance its stability and prolong its action.
One of the most compelling aspects of Guanoxan Hemisulfate is its potential for combination therapy. Due to its multifaceted pharmacological effects, it could be used in conjunction with other drugs to achieve synergistic benefits. For example, its ability to modulate both cardiovascular and inflammatory pathways makes it a promising candidate for treating conditions where these processes are interconnected. Clinical trials are currently being designed to evaluate the efficacy and safety of Guanoxan Hemisulfate in combination regimens.
The development of new pharmaceutical agents often involves rigorous testing to ensure their safety and efficacy. Guanoxan Hemisulfate has undergone several preclinical studies to assess its potential side effects and interactions with other medications. These studies have revealed that while generally well-tolerated, some individuals may experience mild adverse effects such as nausea or dizziness. Further research is needed to fully characterize these side effects and establish appropriate dosing guidelines.
Advances in drug delivery systems have also opened new possibilities for Guanoxan Hemisulfate. Nanotechnology-based formulations, for instance, offer the potential to enhance drug solubility and target specificity. By encapsulating Guanoxan Hemisulfate within nanoparticles, researchers aim to improve its bioavailability and reduce dosing frequency. Such innovations could significantly improve patient compliance and therapeutic outcomes.
The future direction of research on Guanoxan Hemisulfate is likely to focus on elucidating its precise mechanisms of action and exploring new therapeutic applications. Understanding how this compound interacts with biological targets at the molecular level will be crucial for optimizing its use in clinical settings. Additionally, investigating its potential role in treating other conditions beyond cardiovascular disorders could expand its medical utility.
In conclusion, Guanoxan Hemisulfate (CAS No. 5714-04-5) represents a promising compound with diverse pharmacological properties. Its ability to modulate cardiovascular function and inflammation makes it a valuable candidate for further clinical investigation. As research continues to uncover new insights into its mechanisms and applications, this derivative of guanidine may emerge as a significant therapeutic agent in the years to come.
5714-04-5 (Guanoxan Hemisulfate) Related Products
- 166371-89-7((1R)-1-(4-fluorophenyl)propan-1-ol)
- 1782206-46-5(2-(3-amino-1-hydroxypropyl)-5-methoxyphenol)
- 4346-94-5(aminothiourea hydrochloride)
- 2227945-18-6((3R)-3-hydroxy-3-(5R)-5-methyloxolan-2-ylpropanoic acid)
- 2228775-33-3(methyl 3-(3-bromophenyl)-2-hydroxy-3-methylbutanoate)
- 385418-61-1(methyl 5-(2-bromobenzoyloxy)-2-methyl-1-benzofuran-3-carboxylate)
- 1267953-87-6(1-methyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-ylmethanol)
- 863668-01-3(2-{5,7-Dimethyl-2-sulfanyl-1,2,4triazolo1,5-apyrimidin-6-yl}acetic Acid)
- 2171834-26-5(2-(methoxycarbonyl)-5-(pentan-3-yl)-1,3-thiazole-4-carboxylic acid)
- 691363-50-5(4-(Tert-butylamino)-3-nitrobenzoic acid)
